2-Methyl-3-(1-pyrrolidinyl)aniline
Overview
Description
2-Methyl-3-(1-pyrrolidinyl)aniline: is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is a derivative of aniline, featuring a pyrrolidine ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with pyrrolidine under specific conditions. The nitro group is reduced to an amine, and the pyrrolidine ring is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1-pyrrolidinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .
Scientific Research Applications
Chemistry: 2-Methyl-3-(1-pyrrolidinyl)aniline is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Therefore, this compound may have potential as a lead compound in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-pyrrolidinyl)aniline is not well-documented. it is likely to interact with biological targets through its amine and pyrrolidine functional groups. These interactions may involve binding to receptors, enzymes, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methyl-3-(1-pyrrolidinyl)phenylamine
- 3-(Pyrrolidin-1-ylmethyl)aniline
- 4-(Pyrrolidin-1-ylmethyl)aniline
- 2-(Pyrrolidin-1-ylmethyl)aniline
Comparison: 2-Methyl-3-(1-pyrrolidinyl)aniline is unique due to the specific position of the methyl and pyrrolidine groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the pyrrolidine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKVZYRUSCUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651098 | |
Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-42-5 | |
Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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